The compound is available from various chemical suppliers, including BenchChem and PubChem, where it is listed under the CAS number 1904298-13-0. It is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and organic synthesis.
The synthesis of methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. The synthesis can be summarized as follows:
Typical reaction conditions may include:
The molecular structure of methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate can be described using various structural representations:
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
.The compound features:
Methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions:
Typical reagents used in these reactions include:
Research indicates that derivatives containing furan and pyridine rings may possess antimicrobial or anticancer properties, making them valuable in drug discovery efforts aimed at treating inflammatory diseases or infections.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.347 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties suggest that the compound is suitable for various applications in organic synthesis and medicinal chemistry.
Methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate has several notable applications:
This comprehensive analysis highlights the significance of methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate within scientific research, emphasizing its potential across various fields including medicinal chemistry, materials science, and sustainable practices.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0